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Compound of Interest

Compound Name:
3,5-Dimethyl-4-

isopropoxyphenylboronic acid

Cat. No.: B1340014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 849062-16-4

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-
isopropoxyphenylboronic acid, a key building block in modern organic synthesis, particularly

in the development of novel therapeutics. This document outlines its chemical properties,

applications, and detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling

reactions, a cornerstone of contemporary drug discovery.

Core Chemical and Physical Data
3,5-Dimethyl-4-isopropoxyphenylboronic acid is a white to off-white crystalline solid. The

compound is valued for its stability and reactivity in palladium-catalyzed cross-coupling

reactions. Below is a summary of its key quantitative data.
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Property Value Reference

CAS Number 849062-16-4 [1][2]

Molecular Formula C₁₁H₁₇BO₃ [1]

Molecular Weight 208.06 g/mol [3]

Melting Point 182-187 °C (literature) [3]

Purity 85.0-99.8% [1]

Appearance
White to off-white crystalline

powder
[3]

Application in Suzuki-Miyaura Cross-Coupling
Reactions
3,5-Dimethyl-4-isopropoxyphenylboronic acid is a versatile reagent in Suzuki-Miyaura

cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds,

particularly for the synthesis of biaryl and substituted biphenyl structures.[4] This reaction is

widely employed in the pharmaceutical industry for the creation of complex molecules,

including kinase inhibitors.[3][5]

The general principle of the Suzuki-Miyaura reaction involves the palladium-catalyzed coupling

of an organoboron compound, such as 3,5-Dimethyl-4-isopropoxyphenylboronic acid, with

an organohalide.[6][7] The reaction is valued for its mild conditions, tolerance of a wide range

of functional groups, and the low toxicity of its boron-containing byproducts.[7]

Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a

palladium catalyst. The key steps are:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into

the carbon-halogen bond to form a Pd(II) complex.[6]

Transmetalation: The organoboron species, activated by a base, transfers its organic group

(in this case, the 3,5-dimethyl-4-isopropoxyphenyl moiety) to the palladium center.[6]
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Reductive Elimination: The two organic groups on the palladium complex couple, forming the

new biaryl C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the

catalytic cycle.[6]
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A diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols
While a specific, detailed experimental protocol for a reaction utilizing 3,5-Dimethyl-4-
isopropoxyphenylboronic acid is not readily available in the searched literature, a general

procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid is provided

below. This protocol can be adapted and optimized for the specific substrates being used.

General Procedure for Suzuki-Miyaura Coupling
Materials and Reagents:

Aryl halide (1.0 equivalent)

3,5-Dimethyl-4-isopropoxyphenylboronic acid (1.1–1.5 equivalents)

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol %)
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Base (e.g., anhydrous potassium carbonate [K₂CO₃], 2.0–3.0 equivalents)

Degassed solvent system (e.g., toluene/ethanol mixture, or 1,4-dioxane/water)

Round-bottom flask, condenser, magnetic stir bar

Inert atmosphere (Nitrogen or Argon)

Reaction Setup:

To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl

halide, 3,5-Dimethyl-4-isopropoxyphenylboronic acid, the palladium catalyst, and the

base.[6]

Add the degassed solvent system to the flask.[6]

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an

oxygen-free environment.[6]

Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir

vigorously.[6]

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

[6]

Work-up and Purification:

Once the reaction is complete, cool the mixture to room temperature.[6]

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl

acetate).[6]

Combine the organic layers and wash with brine.[6]

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter,

and concentrate under reduced pressure.[6]
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Purify the crude product by silica gel column chromatography to obtain the pure biaryl

derivative.[6]
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A general workflow for a Suzuki-Miyaura coupling reaction.

Role in Kinase Inhibitor Drug Discovery
Kinase inhibitors are a major class of targeted cancer therapies.[8] The dysregulation of protein

kinase activity is a hallmark of many cancers, making them attractive targets for drug

development.[8] The synthesis of small molecule kinase inhibitors often relies on the

construction of complex heterocyclic and biaryl scaffolds.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for synthesizing these scaffolds.

Boronic acids, such as 3,5-Dimethyl-4-isopropoxyphenylboronic acid, serve as crucial

building blocks for introducing specific aryl moieties that can interact with the ATP-binding site

or allosteric sites of kinases. The development of novel kinase inhibitors may provide new

avenues for the treatment of various cancers.[9]

While a specific signaling pathway directly modulated by a compound synthesized from 3,5-
Dimethyl-4-isopropoxyphenylboronic acid is not detailed in the provided search results, a

generalized kinase signaling pathway is depicted below to illustrate the context in which such

inhibitors function.
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A generalized kinase signaling pathway targeted by inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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